molecular formula C20H26ClFN4O7S B12402539 Rock-IN-4

Rock-IN-4

Cat. No.: B12402539
M. Wt: 521.0 g/mol
InChI Key: PWJPEYUHWFWQON-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rock-IN-4 is a potent inhibitor of Rho-associated protein kinase (ROCK). This compound is known for its ability to maintain nitric oxide (NO) release capacity and reversibly depolymerize F-actin. It is primarily used in scientific research to study conditions such as glaucoma and high intraocular pressure .

Preparation Methods

The synthesis of Rock-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Rock-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Rock-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Rock-IN-4 exerts its effects by inhibiting the ROCK pathway. This pathway involves the activation of Rho proteins, which are small GTPases that regulate various cellular processes. By inhibiting ROCK, this compound disrupts the translocation of the protein to the plasma membrane, prevents ATP-dependent phosphorylation, and blocks RhoA binding to ROCK. This leads to downstream effects such as modulation of the actin cytoskeleton, smooth muscle cell contraction, and cell migration .

Comparison with Similar Compounds

Rock-IN-4 is unique in its ability to maintain nitric oxide release capacity while inhibiting ROCK. Similar compounds include:

This compound stands out due to its reversible depolymerization of F-actin and its specific applications in glaucoma and high intraocular pressure research.

Properties

Molecular Formula

C20H26ClFN4O7S

Molecular Weight

521.0 g/mol

IUPAC Name

4-nitrooxybutyl (3S)-4-(4-fluoroisoquinolin-5-yl)sulfonyl-3-methyl-1,4-diazepane-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H25FN4O7S.ClH/c1-15-14-23(20(26)31-10-2-3-11-32-25(27)28)8-5-9-24(15)33(29,30)18-7-4-6-16-12-22-13-17(21)19(16)18;/h4,6-7,12-13,15H,2-3,5,8-11,14H2,1H3;1H/t15-;/m0./s1

InChI Key

PWJPEYUHWFWQON-RSAXXLAASA-N

Isomeric SMILES

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F)C(=O)OCCCCO[N+](=O)[O-].Cl

Origin of Product

United States

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